molecular formula C19H17ClN6O3 B2486665 1-(4-chlorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1396683-03-6

1-(4-chlorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2486665
CAS No.: 1396683-03-6
M. Wt: 412.83
InChI Key: UKWXPHBNUWXSJL-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H17ClN6O3 and its molecular weight is 412.83. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding and Molecular Structure

Research has explored the hydrogen bonding capabilities and crystal structures of compounds similar to the specified chemical, emphasizing their potential for anticonvulsant applications. The studies provide insights into the molecular conformations and intermolecular hydrogen bonding that contribute to their biological activities (Kubicki, Bassyouni, & Codding, 2000).

Antimicrobial and Antifungal Activities

Compounds with a similar structural framework have demonstrated potential antimicrobial and antifungal activities. These activities were screened against various pathogens, indicating their relevance in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011; Akbari et al., 2008).

Antioxidant Activity

Another aspect of research focuses on the antioxidant properties of compounds bearing the pyrrolidine-3-carboxamide scaffold. These studies highlight the compounds' ability to scavenge free radicals and reduce oxidative stress, which is crucial for preventing oxidative damage related to various diseases (Tumosienė et al., 2019).

Synthesis and Characterization

A significant portion of the research is dedicated to the synthesis and structural elucidation of these compounds, providing a foundation for further exploration of their pharmacological potentials. The studies detail various synthetic routes, including the conditions and reagents used, to achieve the desired compounds with high purity and yield (Karthikeyan, Vijayakumar, & Sarveswari, 2014; Shim et al., 2002).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between similar compounds and biological targets, shedding light on the mechanisms of action and potential therapeutic applications. These studies utilize computational models to predict the binding affinities and orientations of the compounds within target sites, offering insights into their pharmacodynamic properties (Talupur, Satheesh, & Chandrasekhar, 2021).

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O3/c1-24-19(29)26(23-22-24)16-8-4-14(5-9-16)21-18(28)12-10-17(27)25(11-12)15-6-2-13(20)3-7-15/h2-9,12H,10-11H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWXPHBNUWXSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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